3-[(4-Methylphenyl)sulfanyl]-1,3-diphenylprop-2-en-1-one
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Overview
Description
3-[(4-Methylphenyl)sulfanyl]-1,3-diphenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a sulfanyl group attached to the 4-methylphenyl ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylphenyl)sulfanyl]-1,3-diphenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methylthiobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, industrial methods may involve the use of catalysts to speed up the reaction and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methylphenyl)sulfanyl]-1,3-diphenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding alcohol.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
3-[(4-Methylphenyl)sulfanyl]-1,3-diphenylprop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[(4-Methylphenyl)sulfanyl]-1,3-diphenylprop-2-en-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-Methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole
- 5-[(4-Methylphenyl)sulfonyl]-1-phenyl-1H-tetrazole
- 1,3,4-Thiadiazole derivatives
Uniqueness
3-[(4-Methylphenyl)sulfanyl]-1,3-diphenylprop-2-en-1-one is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications, making it a valuable compound for research and development .
Properties
CAS No. |
53656-90-9 |
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Molecular Formula |
C22H18OS |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)sulfanyl-1,3-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C22H18OS/c1-17-12-14-20(15-13-17)24-22(19-10-6-3-7-11-19)16-21(23)18-8-4-2-5-9-18/h2-16H,1H3 |
InChI Key |
CMVROLCFSDAOAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC(=CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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